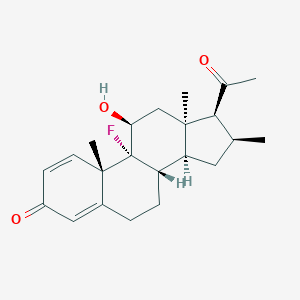

21-Dehydroxy Desoxymetasone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties

Some early studies investigated DDD's potential as an anti-cancer agent. In-vitro research suggests it may have some cytotoxic effects on certain cancer cell lines []. However, further investigation, particularly in-vivo studies and clinical trials, is necessary to determine its efficacy and safety for cancer treatment.

Metabolic Research

Limited research explores the potential role of DDD in metabolic studies. One study suggests it may influence glucose metabolism in rats []. However, more research is required to understand its implications for human metabolism.

21-Dehydroxy Desoxymetasone is a synthetic corticosteroid derived from desoxymetasone, primarily recognized for its potent anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating various dermatological conditions, including psoriasis and eczema, by reducing inflammation and suppressing immune responses. As a glucocorticoid, it interacts with glucocorticoid receptors, influencing gene expression and cellular processes related to inflammation .

- Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate or chromium trioxide, resulting in the formation of ketones or aldehydes.

- Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using sodium borohydride or lithium aluminum hydride.

- Substitution: Halogenation reactions, particularly fluorination, are common in its synthesis, utilizing agents such as diethylaminosulfur trifluoride.

The biological activity of 21-Dehydroxy Desoxymetasone is primarily attributed to its role as a glucocorticoid. It exerts its effects by:

- Inhibiting phospholipase A2, leading to decreased production of inflammatory mediators such as prostaglandins and leukotrienes.

- Modulating gene expression through interaction with glucocorticoid receptors, which can influence various cellular processes including immune response and inflammation .

The synthesis of 21-Dehydroxy Desoxymetasone typically involves several steps:

- Starting Material: The process often begins with steroidal precursors such as 21-hydroxypregne-1,4,9(11),16-tetraene-3,20-dione.

- Reactions: Key synthetic steps include selective fluorination, hydroxylation, and dehydrogenation. Common reagents include diethylaminosulfur trifluoride for fluorination and oxidizing agents like pyridinium chlorochromate.

- Purification: High-performance liquid chromatography is often employed for purification to ensure the quality and yield of the final product .

21-Dehydroxy Desoxymetasone is mainly applied in dermatology due to its anti-inflammatory properties. It is utilized in:

- Treating skin conditions such as psoriasis and eczema.

- Acting as an immunosuppressant in various inflammatory diseases.

- Potentially serving as a precursor for the synthesis of other corticosteroids in pharmaceutical applications .

Recent studies have highlighted complex interactions between 21-deoxysteroids, including 21-Dehydroxy Desoxymetasone, particularly in patients with congenital adrenal hyperplasia. These interactions may affect mineralocorticoid signaling pathways and influence therapeutic outcomes when used alongside other steroids . Understanding these interactions is crucial for optimizing treatment strategies in patients with hormonal imbalances.

Several compounds share structural similarities with 21-Dehydroxy Desoxymetasone, including:

- Desoxymetasone: The parent compound with similar anti-inflammatory properties but may exhibit different pharmacokinetics and potency.

- Fluorinated corticosteroids: Such as fluticasone propionate, which have enhanced anti-inflammatory effects due to fluorination.

- Hydrocortisone: A naturally occurring corticosteroid that serves as a reference point for comparing synthetic derivatives.

| Compound Name | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Desoxymetasone | High | Anti-inflammatory | More potent than 21-Dehydroxy Desoxymetasone |

| Fluticasone Propionate | Moderate | Asthma treatment | Enhanced potency due to fluorination |

| Hydrocortisone | Moderate | Hormonal replacement therapy | Naturally occurring corticosteroid |

21-Dehydroxy Desoxymetasone stands out due to its specific modifications that enhance its anti-inflammatory properties while potentially reducing side effects associated with long-term corticosteroid use .